molecular formula C23H14BrNO3 B4562617 4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B4562617
M. Wt: 432.3 g/mol
InChI Key: IRRJOOGWWLFHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a formyl group, a bromophenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a solvent such as ethanol or acetic acid.

Another approach is the Pfitzinger reaction, where isatin derivatives react with aromatic aldehydes in the presence of a base. This method can be modified to introduce the bromophenyl and formyl groups at specific positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Formylphenyl 2-(4-carboxyphenyl)quinoline-4-carboxylate.

    Reduction: 4-Hydroxymethylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate.

    Substitution: 4-Formylphenyl 2-(4-substituted phenyl)quinoline-4-carboxylate.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl 2-phenylquinoline-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and binding properties.

    4-Formylphenyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.

    4-Formylphenyl 2-(4-fluorophenyl)quinoline-4-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

Uniqueness

4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific halogen bonding interactions and enhance the compound’s reactivity in substitution reactions

Properties

IUPAC Name

(4-formylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrNO3/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)25-22)23(27)28-18-11-5-15(14-26)6-12-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRJOOGWWLFHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
4-Formylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.